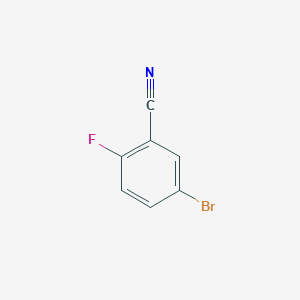

5-Bromo-2-fluorobenzonitrile

描述

溴化四乙铵是一种季铵化合物,化学式为C₈H₂₀NBr。它是一种白色结晶固体,高度溶于水。 这种化合物通常用作四乙铵离子在各种药理学和生理学研究以及有机化学合成中的来源 .

准备方法

合成路线和反应条件

溴化四乙铵可以通过四乙基氢氧化铵与氢溴酸反应合成。反应如下:

4\text{N}^+ \text{OH}^- + \text{HBr} \rightarrow \text{Et}_4\text{N}^+ \text{Br}^- + \text{H}_2\text{O} Et4N+OH−+HBr→Et4N+Br−+H2O

反应结束后,蒸发掉水,然后从乙腈中重结晶,得到溴化四乙铵的晶体样品 {_svg_2}.

工业生产方法

在工业环境中,溴化四乙铵通常由三乙胺与溴乙烷在1,2-二氯乙烷或苯等溶剂存在下反应制备。 反应混合物在回流下加热 1.5 到 2 小时,然后冷却以沉淀出结晶产物,过滤并用少量溶剂洗涤 .

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the ortho position undergoes nucleophilic substitution due to its electron-withdrawing effect, which activates the aromatic ring. This reactivity is leveraged in synthesizing advanced materials:

Example Reaction:

text5-Bromo-2-fluorobenzonitrile + Phenoxazine → 2-Phenoxazine-5-acridine-benzonitrile (TADF dye)

Conditions:

-

Nucleophile: Phenoxazine or carbazole derivatives

-

Solvent: Polar aprotic solvents (e.g., dimethylformamide)

Outcome:

-

Substitution of fluorine with phenoxazine yields thermally activated delayed fluorescence (TADF) dyes for OLED applications .

Palladium-Catalyzed Coupling Reactions

The bromine atom participates in cross-coupling reactions, enabling the formation of biaryl structures.

Suzuki–Miyaura Coupling

textThis compound + Boronic Acid → Biaryl Nitrile

Conditions:

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base: K₂CO₃ or Na₂CO₃

-

Solvent: Tetrahydrofuran (THF) or dioxane

Buchwald–Hartwig Amination

textThis compound + Amine → Aryl Amine Derivative

Conditions:

-

Catalyst: Pd₂(dba)₃ with Xantphos ligand

-

Base: Cs₂CO₃

-

Solvent: Toluene or xylene

Comparative Reactivity of Halogens

| Position | Halogen | Reactivity | Preferred Reactions |

|---|---|---|---|

| 2 | F | Electrophilic substitution (SNAr) | Nucleophilic aromatic substitution |

| 5 | Br | Oxidative addition (Pd catalysis) | Suzuki, Heck, Buchwald–Hartwig |

Key Insights:

-

Fluorine : Directs electrophilic substitution to the para position but is replaceable under strong nucleophilic conditions .

-

Bromine : Facilitates palladium-mediated coupling reactions due to its moderate leaving-group ability .

Stability and Byproduct Formation

科学研究应用

Pharmaceutical Applications

Key Intermediate for Drug Synthesis

5-Bromo-2-fluorobenzonitrile serves as a crucial intermediate in the synthesis of various pharmaceuticals, notably the antigout drug Febuxostat. The compound is synthesized through a method involving the reaction of o-fluorobenzoyl chloride with ammonia, followed by dehydration to yield o-fluorobenzonitrile, which is subsequently brominated to produce this compound. This synthetic route is characterized by its simplicity and environmental friendliness, minimizing waste generation during production .

Case Study: Febuxostat Synthesis

Febuxostat, a medication used to lower uric acid levels in patients with gout, relies on this compound as a key precursor. The efficient synthesis of this compound not only reduces production costs but also enhances the overall yield of the drug. The method described in the patent highlights the advantages of using mild reaction conditions and recyclable solvents, which are beneficial for sustainable pharmaceutical manufacturing .

Organic Electronics

Role in OLEDs and TADF Dyes

Another significant application of this compound is in the field of organic electronics, specifically in the development of thermally activated delayed fluorescence (TADF) dyes for organic light-emitting diodes (OLEDs). The compound's unique structure allows for selective substitution reactions, making it an ideal building block for synthesizing advanced materials used in OLED devices .

Performance Metrics

The incorporation of this compound into TADF dye formulations has shown promising results. For instance, devices utilizing these dyes have achieved maximum current efficiencies of up to 16.3 cd/A and external quantum efficiencies reaching 5%. These metrics underscore the compound's potential in enhancing the performance of OLED technologies .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for Febuxostat | Cost-effective, environmentally friendly |

| Organic Electronics | Building block for TADF dyes in OLEDs | High efficiency and performance metrics |

| Chemical Synthesis | Versatile precursor for various organic compounds | Facilitates selective reactions |

作用机制

溴化四乙铵的作用机制包括阻断自主神经节、钙和电压激活的钾通道以及烟碱型乙酰胆碱受体。 这种阻断作用阻止携带血管收缩冲动的信号继续传递,使其成为潜在的治疗性血管扩张剂 .

相似化合物的比较

类似化合物

- 氯化四乙铵

- 碘化四乙铵

- 氢氧化四乙铵

独特性

溴化四乙铵在其催化特定反应的能力方面是独一无二的,例如有机硫化物氧化为亚砜以及制备四乙铵超氧化物。 它的溶解度和结晶结构也使其与其他四乙铵盐不同 .

生物活性

5-Bromo-2-fluorobenzonitrile is an important compound in medicinal chemistry and organic synthesis, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C7H4BrF N

- Molecular Weight : 202.02 g/mol

- Appearance : White crystalline powder

The presence of bromine and fluorine atoms in its structure enhances its reactivity and biological activity, making it a valuable intermediate in various synthetic applications.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. Key mechanisms include:

- Nucleophilic Substitution : The bromine and fluorine substituents can undergo nucleophilic aromatic substitution reactions, which are crucial for modifying biological targets.

- Hydrogen Bonding : The compound can form hydrogen bonds through the nitrile group, influencing its binding affinity to target proteins.

- Halogen Bonding : The halogen atoms (Br and F) may participate in non-covalent interactions that enhance the specificity of binding to biological macromolecules .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various fluoroaryl derivatives, compounds similar to this compound showed reduced mutagenicity against Salmonella typhimurium and other pathogens .

Anticancer Potential

The compound has been evaluated for its potential as an anticancer agent. A study demonstrated that derivatives of this compound could inhibit cancer cell proliferation through modulation of specific signaling pathways .

Case Studies

-

Study on Antimicrobial Activity :

- Objective : Evaluate the efficacy of this compound against various bacterial strains.

- Methodology : Disc diffusion method was employed to assess antibacterial activity.

- Findings : The compound exhibited a significant zone of inhibition against Escherichia coli and Staphylococcus aureus, indicating strong antibacterial properties.

- Anticancer Activity Assessment :

Data Table

常见问题

Basic Research Questions

Q. What are common synthetic routes for preparing 5-Bromo-2-fluorobenzonitrile?

A representative method involves nucleophilic aromatic substitution. For example, in a 200 mL two-necked flask, this compound (13.2 g, 66.0 mmol) reacts with hydroquinone (3.30 g, 30.0 mmol) and K₂CO₃ (9.95 g, 72.0 mmol) in DMSO at 80°C under N₂ for 20 hours. The product is isolated via filtration after quenching with water, yielding a white powder with 97% efficiency . Alternative routes may use halogen exchange or cyanation of pre-functionalized aryl halides.

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR spectroscopy : To confirm substitution patterns (e.g., fluorine and bromine positions).

- Mass spectrometry : For molecular weight verification (M.W. = 200.00 g/mol) .

- Melting point analysis : Reported values range from 75–80°C, but discrepancies may arise due to impurities or polymorphic forms .

- IR spectroscopy : To identify nitrile (C≡N) stretching bands (~2200 cm⁻¹) and aryl-halogen vibrations .

Q. How does the electronic nature of substituents influence reactivity in cross-coupling reactions?

The bromine atom acts as a leaving group in Suzuki or Ullmann couplings, while the electron-withdrawing cyano and fluorine groups activate the aromatic ring toward nucleophilic substitution. The fluorine atom’s ortho-directing effect can further influence regioselectivity in subsequent functionalization .

Advanced Research Questions

Q. How should researchers address contradictions in reported physical properties (e.g., melting points)?

Variations in melting points (e.g., 75–80°C vs. other studies) may stem from impurities, solvent residues, or polymorphic forms. To resolve discrepancies:

- Purify via recrystallization (e.g., using ethanol/water mixtures).

- Use differential scanning calorimetry (DSC) to assess thermal behavior.

- Cross-reference with high-purity commercial standards (>98% GC/HPLC) .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?

The nitrile group deactivates the ring, directing electrophiles to positions meta to it. Fluorine’s ortho/para-directing effect competes but is weaker due to the nitrile’s strong electron-withdrawing nature. Computational modeling (e.g., DFT) can predict reactive sites, while experimental screening of catalysts (e.g., Lewis acids) can enhance selectivity .

Q. How can researchers validate the stability of this compound under varying storage conditions?

Stability studies should include:

- Accelerated degradation tests : Expose the compound to heat (40–60°C), humidity, or light.

- HPLC monitoring : Track decomposition products (e.g., hydrolysis of nitrile to amide).

- Storage recommendations : Store at 0–6°C in inert atmospheres to prevent bromine loss or cyano group degradation .

Q. What are the challenges in synthesizing derivatives of this compound for medicinal chemistry applications?

Key issues include:

- Solubility limitations : The compound’s low polarity (logP ~2.5) may hinder reactions in aqueous media. Use polar aprotic solvents (e.g., DMF, DMSO) or phase-transfer catalysts.

- Steric hindrance : Bulky substituents near the bromine atom may slow cross-coupling reactions. Optimize catalyst systems (e.g., Pd/XPhos) .

Q. Data Interpretation and Methodological Guidance

Q. How to resolve conflicting spectral data (e.g., NMR splitting patterns)?

Contradictions may arise from dynamic effects (e.g., hindered rotation of substituents). Solutions include:

- Variable-temperature NMR : To observe coalescence of split peaks.

- 2D NMR (COSY, NOESY) : To confirm coupling interactions and spatial arrangements .

Q. What computational tools aid in predicting the reactivity of this compound?

属性

IUPAC Name |

5-bromo-2-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCNHFWRPJXTSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369276 | |

| Record name | 5-Bromo-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179897-89-3 | |

| Record name | 5-Bromo-2-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179897-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。